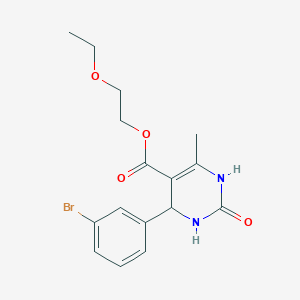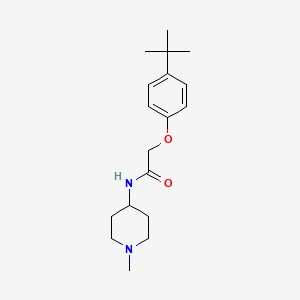![molecular formula C11H14ClNO5S B5069040 {2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” is a type of phenoxy herbicide . Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .
Synthesis Analysis
The synthesis of “this compound” could involve electrophilic aromatic substitution . This reaction is used to place the second group (SO2Cl) on the benzene ring . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula CHClNOS . The average mass is 427.856 Da and the monoisotopic mass is 427.049255 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on its molecular formula CHClNOS . The average mass is 427.856 Da and the monoisotopic mass is 427.049255 Da .Mécanisme D'action
The mechanism of action of “{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” could involve electrophilic aromatic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Orientations Futures
The future directions for “{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid” could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new compounds of widely different composition .
Propriétés
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-2-5-13-19(16,17)8-3-4-10(9(12)6-8)18-7-11(14)15/h3-4,6,13H,2,5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPTZARACSJHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-phenylethyl)-4-piperidinol](/img/structure/B5068960.png)



![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)




![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
